2-Acetyl-1,4,5,6-tetrahydropyridine

Description

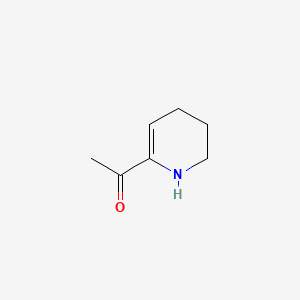

Structure

2D Structure

3D Structure

Properties

CAS No. |

25343-57-1 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3 |

InChI Key |

AHPCQXAENSRYAS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCCN1 |

Canonical SMILES |

CC(=O)C1CCC=CN1 |

Synonyms |

6-acetyl-1,2,3,4-tetrahydropyridine 6-ATHP cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Acetyl-1,4,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound of significant interest due to its role as a potent flavor and aroma agent, particularly in baked goods like bread and crackers. Formed primarily through the Maillard reaction during the heating of foodstuffs, its unique chemical structure and properties also make it a subject of investigation in various scientific domains. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification methods, analytical techniques for its identification and quantification, and a summary of its known biological context and safety information. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this molecule.

Fundamental Properties

This compound, with the chemical formula C₇H₁₁NO, is a cyclic imine and a ketone.[1][2] It exists in tautomeric equilibrium with 2-acetyl-3,4,5,6-tetrahydropyridine. The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that some experimental data may correspond to its tautomer due to their rapid interconversion.

Identification and Nomenclature

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,4,5,6-tetrahydropyridin-2-yl)ethanone | [3] |

| CAS Number | 25343-57-1 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO | [1][2][3] |

| Synonyms | 2-Acetyltetrahydropyridine, 6-acetyl-1,2,3,4-tetrahydropyridine | [3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 125.17 g/mol | [3] |

| Boiling Point | 200-203 °C at 760 mmHg (for tautomer) | |

| Density | 1.06 g/cm³ (for tautomer) | [4] |

| Flash Point | 77.2 °C (for tautomer) | [4] |

| pKa (Predicted) | 6.82 ± 0.40 | [5] |

| XLogP3 (Computed) | 1.1 | [3] |

Spectroscopic Data

| Technique | Key Features | Source(s) |

| ¹H NMR | ||

| ¹³C NMR | [3] | |

| IR | ||

| Mass Spectrometry | Base peak at m/z 82, significant peaks at m/z 43, 54, 125 (M+) | [3] |

Synthesis and Purification

The primary route for the formation of this compound in food is the Maillard reaction.[6] Chemical synthesis offers a more controlled approach for obtaining the pure compound for research purposes.

Chemical Synthesis from 2-Acetylpyridine

A common laboratory-scale synthesis involves the reduction of 2-acetylpyridine.

-

Hydrogenation: 2-Acetylpyridine is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

A hydrogenation catalyst, typically a noble metal catalyst like platinum oxide (PtO₂) or rhodium on alumina, is added to the solution.

-

The mixture is subjected to hydrogen gas under pressure (typically 3-4 atm) in a Parr hydrogenation apparatus.

-

The reaction is allowed to proceed at room temperature with vigorous shaking until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude product, 2-(1-hydroxyethyl)piperidine.

-

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 2-acetylpiperidine, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

-

Purification: The final product, this compound, is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Figure 1: Chemical synthesis workflow for this compound.

Formation via the Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. The formation of this compound is favored by the presence of the amino acid proline and a reducing sugar like glucose.

-

Reactant Preparation: Equimolar amounts of L-proline and D-glucose are dissolved in a phosphate (B84403) buffer solution (pH 7-8).

-

Reaction: The solution is heated in a sealed vessel at a controlled temperature (typically 120-180 °C) for a specific duration (e.g., 1-2 hours).

-

Extraction: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of this compound.

Figure 2: Maillard reaction pathway for the formation of this compound.

Analytical Methodologies

The detection and quantification of this compound, especially in complex matrices like food, require sensitive and selective analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: For solid samples (e.g., bread crust), a solvent extraction or headspace solid-phase microextraction (HS-SPME) is typically employed. For liquid samples, a liquid-liquid extraction may be used.

-

GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 250 °C) to separate the analytes.

-

MS Detection: The separated compounds are introduced into a mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum of this compound is characterized by its molecular ion peak (m/z 125) and specific fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex liquid matrices like beer.[7]

-

Sample Preparation (QuEChERS): A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction is often used for sample cleanup in complex matrices.[7] This involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.

-

LC Separation: The cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid.

-

MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

Figure 3: Analytical workflow for the quantification of this compound using LC-MS/MS.

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively studied. While the broader class of tetrahydropyridines encompasses a wide range of biological activities, from therapeutic agents to neurotoxins, specific data for this compound is scarce.

Some studies on related tetrahydropyridine (B1245486) derivatives have suggested potential anti-inflammatory and anticancer properties. However, there is currently no clear evidence in the scientific literature detailing the specific signaling pathways or molecular mechanisms of action for this compound. Further research is required to elucidate its pharmacological and toxicological profile.

Safety and Handling

According to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] However, as with any chemical compound, appropriate safety precautions should be taken in a laboratory setting.

The safety data for the precursor, 2-acetylpyridine, indicates that it can be a combustible liquid and may cause skin, eye, and respiratory irritation.[8] While this information does not directly apply to this compound, it underscores the importance of handling related chemical structures with care.

Recommended Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a fascinating molecule with a significant impact on the sensory properties of many common foods. This guide has provided a consolidated overview of its fundamental properties, synthesis, and analytical determination. While its role in food chemistry is well-established, its biological activities and potential pharmacological applications remain largely unexplored, presenting an open field for future research. The methodologies and data presented herein offer a solid foundation for scientists and researchers to further investigate the properties and potential of this intriguing compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. This compound | C7H11NO | CID 520194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synerzine.com [synerzine.com]

2-Acetyl-1,4,5,6-tetrahydropyridine chemical structure and isomers

An In-Depth Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine: Chemical Structure, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest due to its contribution to the aroma of various food products and its potential applications in medicinal chemistry. This document details its chemical structure, isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and characterization.

Core Chemical Structure

This compound is a substituted tetrahydropyridine, a class of organic compounds characterized by a partially saturated pyridine (B92270) ring.[1] Its fundamental structure consists of a six-membered ring containing one nitrogen atom and a double bond, with an acetyl group attached to the carbon adjacent to the nitrogen atom.

Key Identifiers:

-

IUPAC Name: 1-(1,4,5,6-Tetrahydropyridin-2-yl)ethanone[1]

-

Common Synonyms: 2-Acetyltetrahydropyridine, 6-Acetyl-1,2,3,4-tetrahydropyridine[3]

The core structure is a key intermediate in various chemical syntheses and is a notable product of the Maillard reaction, which is responsible for the characteristic aroma of baked goods like bread and popcorn.[5][6]

Isomerism and Tautomerization

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 6-Acetyl-2,3,4,5-tetrahydropyridine. Tautomers are structural isomers that readily interconvert, in this case, through the migration of a proton and a shift in the position of the endocyclic double bond.[4]

-

This compound: This tautomer is a cyclic α,β-unsaturated amine, also known as an enamine.

-

6-Acetyl-2,3,4,5-tetrahydropyridine (CAS: 27300-27-2): This tautomer is a cyclic imine.

The two tautomers possess distinct properties and can be separated and characterized using chromatographic and spectroscopic techniques.[7] Their relative abundance can be influenced by environmental factors such as the solvent.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

The physicochemical properties of this compound and its imine tautomer are summarized below. This data is crucial for designing experimental conditions for synthesis, purification, and analysis.

| Property | This compound (Enamine) | 6-Acetyl-2,3,4,5-tetrahydropyridine (Imine) | Reference(s) |

| Molecular Formula | C₇H₁₁NO | C₇H₁₁NO | [2][3] |

| Molecular Weight | 125.17 g/mol | 125.17 g/mol | [3][4] |

| CAS Number | 25343-57-1 | 27300-27-2 | [3][8] |

| XLogP3 (Computed) | 1.1 | -0.10 (est) | [3][9] |

| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |

| pKa (Predicted) | 6.82 ± 0.40 | Not available | [5] |

| Kovats Retention Index (Standard Non-polar) | 1017, 1018 | Not available | [3] |

| Flash Point | Not available | 77.22 °C (171.00 °F) | [9] |

Experimental Protocols

Synthesis Protocol: A Rational Approach

A reliable synthesis of this compound was developed by Büchi and Wuest.[3] The protocol involves a two-step process starting from commercially available 2-acetylpyridine (B122185).

Step 1: Hydrogenation of 2-Acetylpyridine

-

Apparatus: A high-pressure hydrogenation apparatus (e.g., Parr shaker).

-

Reagents:

-

2-Acetylpyridine (1.0 eq)

-

5% Rhodium on alumina (B75360) catalyst

-

Ethanol (B145695) (solvent)

-

-

Procedure: a. Dissolve 2-acetylpyridine in ethanol in the hydrogenation vessel. b. Add the rhodium on alumina catalyst. c. Pressurize the vessel with hydrogen gas (typically 3-4 atm). d. Agitate the mixture at room temperature until hydrogen uptake ceases. e. Filter the reaction mixture to remove the catalyst. f. Evaporate the solvent under reduced pressure to yield crude 2-(1-hydroxyethyl)piperidine. g. Purify the product by distillation.

Step 2: Oxidation to this compound

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

2-(1-Hydroxyethyl)piperidine (1.0 eq)

-

Oxidizing agent (e.g., Fetizon's reagent - silver carbonate on Celite)

-

Anhydrous benzene (B151609) or toluene (B28343) (solvent)

-

-

Procedure: a. Suspend Fetizon's reagent in anhydrous benzene or toluene in the reaction flask. b. Heat the suspension to reflux. c. Add a solution of 2-(1-hydroxyethyl)piperidine in the same solvent dropwise to the refluxing mixture. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture and filter off the solid residues. f. Concentrate the filtrate under reduced pressure. g. The resulting product is a mixture of the tautomers, which can be purified by vacuum distillation to yield this compound.[3]

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C7H11NO | CID 520194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine: Discovery, History, and Core Technical Data

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATPY) is a potent aroma compound renowned for its characteristic cracker-like, biscuit, or popcorn-like scent. It is a key flavor constituent in a variety of thermally processed foods, including baked bread, popcorn, and tortillas. Formed primarily through the Maillard reaction, this heterocyclic compound has been the subject of extensive research due to its significant impact on food flavor and its intriguing chemical properties. This guide provides a comprehensive overview of the discovery, history, chemical synthesis, analytical quantification, and formation pathways of 2-ATPY, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey to identifying 2-ATPY as a key bread aroma component was a multi-decade effort involving several key scientific contributions:

-

1963: The First Hint of a Cracker-like Aroma Wiseblatt and Zoumut were among the first to report a substance with a strong, pleasant cracker-like aroma. They isolated this compound from fermented liquid brews that had been boiled and noted its presence in dried bread. Their work suggested that the reaction of proline with dihydroxyacetone was a potential source of this aroma.

-

1969: Structure Elucidation of a Tautomer Hunter and his colleagues isolated a compound with a cracker-like odor from a reaction mixture of proline, dihydroxyacetone, and sodium bisulfite. Through detailed analysis using infrared, Raman, nuclear magnetic resonance (NMR), and mass spectrometry, they identified the compound as 1,4,5,6-tetrahydro-2-acetopyridine, a tautomer of 2-ATPY.[1] They also confirmed that a gas chromatography peak corresponding to this compound was present in extracts of freshly baked bread.[1]

-

1971: Definitive Synthesis and Structural Confirmation To unequivocally confirm the structure of the bread aroma constituent, Büchi and Wuest undertook a rational synthesis of this compound. Their successful synthesis and the identical sensory and spectroscopic properties of the synthetic compound to the natural isolate solidified the structure of this important flavor molecule.

-

Subsequent Research: Elucidating Formation and Occurrence Following its definitive identification, researchers like Schieberle and Grosch extensively studied the role of 2-ATPY in bread aroma, quantifying its concentration in both the crust and crumb and investigating its formation pathways.[2] Further studies have since quantified its presence in a variety of other food products and explored its tautomeric equilibrium.

Physicochemical and Spectroscopic Data

This compound is a cyclic imine that exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine. The physicochemical properties and key spectroscopic data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Cracker-like, biscuit, popcorn |

| Odor Threshold (Water) | 1.6 µg/L[3] |

| CAS Number | 25343-57-1 |

| Boiling Point | ~35°C at 0.1 mm Hg |

| ¹H NMR (CDCl₃, δ ppm) | 1.80-2.00 (m, 4H, C4-H₂, C5-H₂), 2.35 (s, 3H, COCH₃), 2.40-2.60 (m, 2H, C6-H₂), 3.60-3.80 (m, 2H, C2-H₂), ~4.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | 19.5 (C5), 22.0 (C4), 28.0 (COCH₃), 43.0 (C6), 165.0 (C2), 198.0 (C=O) |

| Mass Spectrometry (EI) | m/z (%): 125 (M⁺, 30), 110 (20), 82 (100), 68 (40), 54 (50), 43 (80) |

| Infrared (IR, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1640 (C=N stretch) |

Occurrence and Quantitative Data in Food Products

2-ATPY is a significant contributor to the desirable aroma of many cooked and baked foods. Its concentration can vary widely depending on the food matrix, processing conditions, and storage. The following table summarizes reported concentrations of 2-ATPY in various food products.

| Food Product | Concentration (µg/kg) | Analytical Method |

| Popcorn (fresh) | 437[4] | SIDA |

| Sour Beer | 1.64 - 57.96[5] | LC-MS-ESI |

| Wheat Bread Crust | ~30 times higher than crumb[2] | SIDA |

| Wine (mousy off-flavor) | LOQ of 0.23 µg/L[6] | HPLC-APCI-MS/MS |

Formation via the Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating. The key precursors for 2-ATPY are the amino acid proline and a dicarbonyl compound, typically derived from sugar degradation.

The currently accepted mechanism deviates from the classical Hodge scheme and involves the following key steps:

-

Formation of 1-Pyrroline: Proline undergoes Strecker degradation to form 1-pyrroline.

-

Formation of a Key Intermediate: 1-Pyrroline reacts with a C₃ sugar fragment, such as 1-hydroxy-2-propanone (acetol), which is formed from the retro-aldol condensation of sugars.

-

Ring Expansion and Cyclization: The initial adduct undergoes a ring expansion, followed by cyclization and dehydration to yield the tetrahydropyridine (B1245486) ring structure.

The following diagram illustrates the proposed formation pathway of this compound.

Experimental Protocols

Chemical Synthesis

Method 1: Rational Synthesis (Büchi and Wuest, 1971)

This synthesis confirms the structure of 2-ATPY starting from 2-acetylpyridine.

-

Hydrogenation of 2-Acetylpyridine: 2-Acetylpyridine is hydrogenated over a rhodium-on-alumina catalyst to yield 2-(1-hydroxyethyl)piperidine.

-

Oxidation: The resulting alcohol is oxidized using chromium trioxide in pyridine (B92270) to produce 2-acetylpiperidine.

-

Chlorination: 2-Acetylpiperidine is treated with N-chlorosuccinimide in methylene (B1212753) chloride to form the N-chloro derivative.

-

Elimination: The N-chloro-2-acetylpiperidine is subjected to dehydrochlorination using sodium methoxide (B1231860) in methanol (B129727) to yield this compound.

Method 2: From Pipecolinic Acid (Schieberle and Grosch)

This method provides a straightforward synthesis from a readily available amino acid.

-

N-Protection: Pipecolinic acid is N-protected, for example, with a Boc group.

-

Weinreb Amide Formation: The protected amino acid is converted to its Weinreb amide.

-

Grignard Reaction: The Weinreb amide is reacted with methylmagnesium bromide to introduce the acetyl group, forming N-Boc-2-acetylpiperidine.

-

Deprotection and Oxidation: The Boc group is removed with trifluoroacetic acid. The resulting 2-acetylpiperidine is then oxidized in an aqueous solution at pH 7.0 by air to yield this compound.[7]

Analytical Quantification

The quantification of the volatile and relatively unstable 2-ATPY in complex food matrices requires sensitive and specific analytical methods.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for high-throughput analysis and offers high precision.[8]

-

Sample Extraction:

-

A small amount of the food sample (0.2-0.5 g) is homogenized with a solvent, often using bead beater homogenization for efficiency.

-

For liquid samples like beer or wine, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[5] This typically involves adding acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to partition the analytes into the organic phase.[5]

-

An isotopically labeled internal standard (e.g., ¹³C₂-ATHP) is added at the beginning of the extraction to correct for matrix effects and variations in recovery.[5]

-

-

Derivatization:

-

To improve stability and chromatographic performance, 2-ATPY is often derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH).[8]

-

The sample extract is reacted with 3-NPH at a controlled temperature (e.g., 40°C) for a specific time (e.g., 2 hours).

-

-

LC-MS/MS Analysis:

-

The derivatized sample is injected into a UHPLC system coupled to a tandem mass spectrometer.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of, for example, ammonium (B1175870) acetate (B1210297) in water and methanol.

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized 2-ATPY and its internal standard are monitored for quantification.[5]

-

The following diagram outlines a general workflow for the analysis of 2-ATPY in a food sample.

Biological Activity and Relevance in Drug Development

Despite the interest in this compound as a flavor compound, there is a notable lack of research on its specific biological, pharmacological, and toxicological properties. A thorough search of the scientific literature reveals no significant studies on its cytotoxicity, genotoxicity, or potential as a therapeutic agent.

However, the tetrahydropyridine scaffold is present in numerous biologically active compounds, and derivatives have been investigated for various therapeutic applications. For example, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines have shown in vitro antiproliferative activity in human solid tumor cell lines.[2] Additionally, other tetrahydropyrimidine (B8763341) derivatives have been explored as selective m1 muscarinic agonists, which could have potential in treating cognitive deficits.

Conclusion

This compound is a scientifically and commercially important molecule that plays a crucial role in the desirable aroma of many staple foods. Its discovery was a gradual process, culminating in its definitive structural confirmation through chemical synthesis. The formation of 2-ATPY via the Maillard reaction from proline is a key process in food chemistry, and its quantification in various food matrices continues to be an active area of research. While the tetrahydropyridine core is found in many pharmacologically active compounds, 2-ATPY itself remains largely unexplored from a drug development perspective. This guide has provided a comprehensive overview of the current knowledge on this fascinating flavor compound, highlighting its history, chemistry, and analytical methodologies.

References

- 1. Cereal Chem 1969 | Preparation and Properties of 1, 4, 5, 6-Tetrahydro-2-Acetopyridine, a Cracker-Odor Constituent of Bread Aroma. [cerealsgrains.org]

- 2. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Maillard Reaction Pathway for 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), a significant flavor compound, through the Maillard reaction. It details the reaction pathway, quantitative yields, and experimental protocols for its synthesis and analysis.

Introduction: The Maillard Reaction and ATHP

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions is responsible for the characteristic color, aroma, and flavor of many cooked foods.[1] One of the critical flavor compounds generated is this compound (ATHP), which imparts a desirable roasty, popcorn-like, or cracker-like aroma to products such as bread crust and popcorn.[2][3] Understanding and controlling the formation of ATHP is of significant interest in the food industry for flavor optimization and in other fields where the Maillard reaction occurs.

The formation of ATHP is primarily associated with the reaction of the amino acid L-proline (B1679175) with reducing sugars or their degradation products.[2][4] The pathway involves several key stages, including the degradation of both the amino acid and the carbohydrate to form reactive intermediates that ultimately cyclize and condense to form the target heterocyclic compound.

The Core Reaction Pathway

The formation of ATHP from L-proline and a reducing sugar (e.g., glucose) is a multi-step process. While the complete mechanism is complex and can vary with reaction conditions, the generally accepted pathway involves the formation of key intermediates derived from both precursors.

-

Strecker Degradation of Proline: L-proline undergoes Strecker degradation to form the key cyclic imine intermediate, 1-pyrroline (B1209420).[4]

-

Sugar Fragmentation: The reducing sugar, such as glucose, fragments upon heating to produce various reactive carbonyl species. For the formation of the acetyl group and the remaining carbon backbone of ATHP, a C3 fragment such as 1-hydroxy-2-propanone is essential.[3]

-

Condensation and Cyclization: 1-pyrroline undergoes an aldol-type condensation with 1-hydroxy-2-propanone.

-

Dehydration and Tautomerization: The resulting intermediate then dehydrates and tautomerizes to form the stable aromatic compound, this compound (ATHP).

The diagram below illustrates the core chemical transformations in this pathway.

Quantitative Data on ATHP Formation

The yield of ATHP is highly dependent on the precursors and reaction conditions such as pH, temperature, and time. The data below summarizes key quantitative findings from model system studies and analyses of food products.

| Parameter | Value | Precursors / Matrix | Conditions | Reference |

| Yield | Up to 50 µ g/mmol | L-Proline and Glucose | pH 7-8, Reflux | [3][5] |

| Yield | 2.7 mol % (maximum) | L-Proline and 1,3-Dihydroxyacetone | 130°C, with 2 equiv. sodium bisulfite | [6] |

| Limit of Quantitation | 0.5 µg/kg | Various Food Products | UHPLC-MS/MS | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of ATHP in a controlled laboratory setting and its subsequent extraction and quantification from a complex matrix.

Protocol 1: Synthesis of ATHP in a Maillard Model System

This protocol describes the generation of ATHP from L-proline and glucose in a buffered aqueous solution.

Materials and Reagents:

-

L-Proline (ACS grade or higher)

-

D-Glucose (ACS grade or higher)

-

Phosphate (B84403) buffer solution (0.1 M, pH 7.0 and 8.0)

-

Deionized water

-

Reaction vials (pressure-rated)

-

Heating block or oil bath with temperature control

-

Dichloromethane (B109758) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Reaction Solution:

-

Prepare a stock solution of L-proline (e.g., 0.1 M) in the desired phosphate buffer (pH 7.0 or 8.0).

-

Prepare a stock solution of D-glucose (e.g., 0.1 M) in the same buffer.

-

In a pressure-rated reaction vial, combine the L-proline and D-glucose solutions to achieve a final equimolar concentration (e.g., 0.05 M of each).

-

-

Thermal Reaction:

-

Securely cap the reaction vial.

-

Place the vial in a preheated heating block or oil bath set to 120°C.

-

Heat the reaction mixture for a specified duration (e.g., 60 minutes). Time-course studies may involve taking samples at various intervals.

-

-

Reaction Quenching and Extraction:

-

After the heating period, immediately transfer the vial to an ice bath to quench the reaction.

-

Once cooled, add an equal volume of dichloromethane to the aqueous reaction mixture.

-

Vortex vigorously for 2 minutes to extract the volatile and semi-volatile products.

-

Centrifuge the mixture to facilitate phase separation.

-

-

Sample Preparation for Analysis:

-

Carefully collect the organic (bottom) layer using a glass pipette.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate to remove residual water.

-

The dried extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or for further concentration if needed.

-

Protocol 2: Extraction and UHPLC-MS/MS Quantification of ATHP

This protocol details a high-throughput method for the quantification of ATHP in food matrices, incorporating a derivatization step to enhance sensitivity and chromatographic performance.[7]

Materials and Reagents:

-

Food sample (e.g., bread crust, cereal)

-

Internal Standard (IS): Isotope-labeled ATHP (e.g., d3-ATHP)

-

Extraction Solvent: Acetonitrile/water (50/50, v/v)

-

Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) solution

-

Formic acid

-

UHPLC-MS/MS system with a C18 column (e.g., Waters ACQUITY BEH C18)

-

Bead beater/homogenizer

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 0.2-0.5 g of the homogenized food sample into a centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Add the extraction solvent (e.g., 1 mL of acetonitrile/water).

-

Homogenize using a bead beater for approximately 5 minutes.

-

Centrifuge the sample (e.g., 10,000 x g for 10 minutes) and collect the supernatant.

-

-

Derivatization:

-

Transfer an aliquot of the supernatant (e.g., 50 µL) to a new vial.

-

Add the 3-NPH derivatization reagent.

-

Incubate the mixture at 40°C for 2 hours.

-

After incubation, centrifuge the sample to pellet any precipitate.

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 (or equivalent), e.g., 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute the analyte.

-

Flow Rate: e.g., 0.4 mL/min.

-

Column Temperature: e.g., 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native ATHP-derivative and the isotope-labeled internal standard derivative.

-

-

-

Quantification:

-

Construct a calibration curve using standards prepared in a similar matrix.

-

Calculate the concentration of ATHP in the sample based on the peak area ratio of the analyte to the internal standard.

-

Conclusion

The formation of this compound is a key outcome of the Maillard reaction, particularly when L-proline is a primary reactant. The pathway, proceeding through the formation of 1-pyrroline and reactive sugar fragments, is sensitive to reaction conditions, which in turn dictates the final yield of this potent aroma compound. The methodologies provided herein offer a robust framework for both the controlled synthesis of ATHP in model systems and its precise quantification in complex matrices. This knowledge is crucial for professionals in food science seeking to modulate flavor profiles and for researchers investigating the broader implications of the Maillard reaction in biological and chemical systems.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. imreblank.ch [imreblank.ch]

- 5. Formation of odorants in Maillard model systems based on l-proline as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of "Toasted" Aromas: A Technical Guide to the Precursors of 2-Acetyl-1,4,5,6-tetrahydropyridine in Foods

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), and its tautomer 6-acetyl-2,3,4,5-tetrahydropyridine, is a pivotal flavor compound responsible for the highly desirable roasty, popcorn-like, and cracker-like aromas in a variety of thermally processed foods.[1][2] Its presence is a hallmark of products that undergo the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][3] This potent odorant, with an extremely low odor threshold of 0.06 ng/L in air, is a key contributor to the characteristic flavor profile of baked goods like bread, as well as popcorn and tortilla products.[1][4] Understanding the specific precursors and formation pathways of ATHP is critical for researchers and food scientists aiming to control and optimize flavor development in food products. This technical guide provides an in-depth exploration of the core precursors, their reaction mechanisms, quantitative data from relevant studies, and the experimental protocols used for their analysis.

The Maillard Reaction: Core of ATHP Formation

The formation of ATHP is a classic outcome of the Maillard reaction, a form of non-enzymatic browning.[1][3] This reaction cascade is initiated by the condensation of a carbonyl group from a reducing sugar with a primary amino group from an amino acid, forming an N-substituted glycosylamine.[1][5] This unstable intermediate undergoes rearrangement to form a more stable ketoamine, known as an Amadori product.[5] Subsequent heating leads to a complex series of reactions including enolization, dehydration, and fragmentation of the sugar moiety, producing a plethora of reactive intermediates, including dicarbonyl compounds. These intermediates then react further with amino acids in what is known as the Strecker degradation, ultimately leading to the formation of hundreds of different flavor compounds, including ATHP.[5]

The primary precursors for the synthesis of ATHP are the amino acid L-proline and specific α-dicarbonyl compounds derived from the fragmentation of reducing sugars.[3][6]

Key Precursors for ATHP Formation

Amino Acid Precursors: Proline and Ornithine

L-proline is the principal amino acid precursor for the formation of the tetrahydropyridine (B1245486) ring structure of ATHP.[6] Its unique cyclic secondary amine structure is fundamental to the formation of this specific six-membered heterocyclic compound.

L-ornithine , another amino acid, can also serve as a precursor for ATHP.[7] However, its contribution is indirect. Ornithine is first converted to Δ¹-pyrroline-5-carboxylate (P5C), which is the immediate precursor for proline biosynthesis in mammalian cells and other organisms.[7][8] Ornithine aminotransferase catalyzes the reversible transamination of L-ornithine to P5C, which is then reduced to proline by the enzyme pyrroline-5-carboxylate (P5C) reductase.[9] Therefore, the presence of ornithine in a food system can contribute to the proline pool available for the Maillard reaction.

Carbonyl Precursors: Reducing Sugar Fragmentation Products

The acetyl group and other carbon atoms required for the formation of ATHP are derived from the fragmentation of reducing sugars during the Maillard reaction.[3][10] While various sugars can participate, their degradation into smaller, highly reactive α-dicarbonyl compounds is the crucial step. The most significant dicarbonyl precursors for ATHP are:

-

1,3-Dihydroxyacetone (B48652): This compound has been identified as a particularly important intermediate for the formation of ATHP from proline in model systems.[6]

-

Methylglyoxal (Pyruvaldehyde): This is another major intermediate formed from sugar degradation that readily reacts with proline to generate the characteristic bread-like flavor compound.[6]

These reactive dicarbonyls are formed through various mechanisms, including retro-aldol reactions and hydrolytic cleavage of sugar intermediates like 1-deoxyglucosone.[10][11]

Proposed Formation Pathway of this compound

The currently accepted mechanism for ATHP formation involves the reaction between L-proline and a C3-dicarbonyl compound like 1,3-dihydroxyacetone or methylglyoxal. The pathway can be summarized as follows:

-

Strecker Degradation of Proline: Proline undergoes Strecker degradation, but its cyclic nature prevents the typical formation of a Strecker aldehyde. Instead, it is proposed to react with a dicarbonyl compound.

-

Condensation and Cyclization: Proline condenses with the dicarbonyl compound.

-

Acyl Enamine Formation: A series of reactions including dehydration and rearrangement leads to the formation of the stable α-acylenamine structure within the six-membered ring, resulting in this compound.

Quantitative Data on Precursors and ATHP Formation

The concentration of precursors and the reaction conditions significantly impact the final amount of ATHP formed in food products. The following tables summarize quantitative data from model systems and food analyses.

Table 1: Formation of ATHP in Model Systems

| Precursors | Reaction Conditions | ATHP Yield | Reference |

| L-Proline + 1,3-Dihydroxyacetone | 130°C, with 2 equiv. of sodium bisulfite | 2.7 mol% | [6] |

Note: The addition of sodium bisulfite was found to stabilize the ATHP molecule, leading to higher measured yields.

Table 2: Concentration of ATHP in Various Food Products

| Food Product | Concentration (µg/kg) | Analytical Method | Reference |

| Wheat Bread Crust | 30-fold higher than crumb | Not specified | [12] |

| Fragrant Rice | 19.4 - 124.0 | UASE UPLC-MS/MS | [13] |

| Various Foods (General) | LOQ: 0.5 | UHPLC-MS/MS | [14] |

LOQ: Limit of Quantitation; UASE: Ultrasound-Assisted Solvent Extraction; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

The analysis of the volatile and often unstable ATHP, as well as its non-volatile precursors, requires specialized analytical techniques.

Key Methodologies for ATHP Analysis

A common approach for the quantification of ATHP in food involves extraction, separation, and detection.

-

Extraction: The volatile nature of ATHP necessitates careful extraction methods to minimize losses.

-

Derivatization (Optional but common): To improve stability and chromatographic behavior, ATHP can be derivatized. A common derivatizing agent is 3-nitrophenylhydrazine.[14]

-

Separation and Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile compound analysis, providing both separation and structural identification.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly useful after derivatization, that allows for high-throughput analysis.[14]

-

Experimental Workflow: UHPLC-MS/MS for ATHP Quantification

The following diagram illustrates a typical high-throughput workflow for the analysis of ATHP in food samples.

This method, as described in literature, allows for rapid and precise quantification of ATHP with limits of quantitation as low as 0.5 µg/kg in various food matrices.[14]

Conclusion

The formation of the key roasty aroma compound this compound is intrinsically linked to the Maillard reaction. Its synthesis is dependent on the availability of specific precursors: the amino acid L-proline (and its biological precursor, L-ornithine) and reactive C3 α-dicarbonyl compounds, such as 1,3-dihydroxyacetone and methylglyoxal, which are themselves products of reducing sugar fragmentation. The concentration of these precursors, along with processing parameters like temperature and pH, dictates the final concentration of ATHP and, consequently, the aromatic profile of the food. The analytical methodologies outlined provide the necessary tools for researchers to quantify these compounds, enabling a more controlled and targeted approach to flavor development in the food industry.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. PlumX [plu.mx]

- 3. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The importance of ornithine as a precursor for proline in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. imreblank.ch [imreblank.ch]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour [ouci.dntb.gov.ua]

- 14. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organoleptic Properties of 2-Acetyl-1,4,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) is a potent aroma compound responsible for the characteristic cracker-like, popcorn-like, and biscuity notes in a variety of baked goods and thermally processed foods. It is a key flavor compound formed during the Maillard reaction. This technical guide provides a comprehensive overview of the organoleptic properties of ATHP, including its sensory profile, taste and aroma thresholds, and its occurrence in various food matrices. Detailed experimental protocols for the sensory evaluation and instrumental analysis of ATHP are presented. Furthermore, the biochemical pathway of its perception via olfactory receptors is discussed and visualized. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound (ATHP), along with its structural isomer 2-acetyl-3,4,5,6-tetrahydropyridine, is a crucial flavor compound that contributes significantly to the desirable aroma of many staple foods. Its presence is predominantly associated with baked goods like white bread, popcorn, and tortillas.[1] The formation of ATHP is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] Understanding the organoleptic properties of ATHP is essential for controlling and optimizing the flavor profiles of a wide range of food products. In the pharmaceutical industry, knowledge of potent flavor compounds like ATHP can be applied to taste-masking strategies for improving the palatability of oral drug formulations.

Organoleptic Profile

The sensory characteristics of ATHP are highly dependent on its concentration. At optimal levels, it imparts pleasant, sought-after aromas. However, at higher concentrations or in inappropriate contexts, it can be perceived as an off-flavor.

Aroma Profile

The aroma of ATHP is most commonly described as:

-

Primary Notes: Cracker-like, popcorn-like, biscuity, tortilla-like.[1][3]

-

Secondary Notes: Toasty, nutty, cereal-like.

In some contexts, particularly in wine and beer, it can contribute to a "mousy" off-flavor.[4]

Taste Profile

The taste of ATHP is closely linked to its aroma and is often described as having a "cracker-biscuit" flavor. The perception of its taste is particularly noticeable in the aftertaste.

Quantitative Sensory Data

The potency of ATHP as a flavor compound is reflected in its extremely low odor and taste thresholds.

Table 1: Sensory Thresholds of this compound

| Threshold Type | Medium | Value |

| Odor Threshold | Water | 0.23 µg/L[5] |

| Odor Threshold | Air | < 0.06 ng/L[2] |

Table 2: Typical Concentrations of this compound in Food Products

| Food Product | Concentration Range |

| Wine (with mousy off-flavor) | 1.64 - 57.96 µg/L[6] |

| Sour Beer (with mousy off-flavor) | 1.64 - 57.96 µg/L[7] |

| Various Food Products (Limit of Quantitation) | 0.5 µg/kg[8][9] |

Experimental Protocols

Sensory Evaluation

This protocol is adapted from standard methods for determining detection thresholds.[10]

Objective: To determine the lowest concentration of ATHP detectable by a sensory panel.

Materials:

-

Purified, odor-free water.

-

A stock solution of this compound of known concentration.

-

A series of dilutions of the ATHP stock solution in purified water.

-

Odor-free glass sniffing bottles with caps.

-

A trained sensory panel of at least 15-20 members.

Procedure:

-

Prepare a geometric series of dilutions of the ATHP stock solution. The concentration steps should be fine enough to pinpoint the threshold accurately.

-

For each panelist, present three samples in sniffing bottles: two will contain only purified water (blanks), and one will contain a specific dilution of ATHP.

-

The order of presentation of the samples should be randomized for each panelist.

-

Panelists are instructed to sniff the headspace of each bottle and identify the sample that is different from the other two.

-

The test is performed for each concentration level, starting from the lowest.

-

The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

Objective: To characterize the aroma and flavor profile of ATHP.[11]

Materials:

-

A solution of ATHP at a concentration clearly above the detection threshold but below levels that would cause sensory fatigue.

-

A panel of 8-12 trained assessors.

-

A list of aroma and flavor descriptors relevant to Maillard reaction products (e.g., cracker, popcorn, nutty, toasty, mousy).

-

A quantitative intensity scale (e.g., a 15-point line scale anchored with "not perceptible" and "very strong").

Procedure:

-

Training Phase: Panelists are familiarized with the aroma and taste of reference standards corresponding to the selected descriptors.

-

Evaluation Phase: Panelists are presented with the ATHP sample and asked to rate the intensity of each descriptor on the provided scale.

-

The evaluation should be conducted in a controlled environment with neutral lighting and air circulation.

-

Data from the panelists are collected and averaged to create a sensory profile of the compound.

Instrumental Analysis

This protocol is based on methods developed for the analysis of ATHP in wine and beer.[7][12]

Objective: To accurately quantify the concentration of ATHP in a liquid food matrix.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

A suitable reversed-phase HPLC column.

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

A standard of this compound.

-

An isotopically labeled internal standard (e.g., d3-ATHP) for accurate quantification.

-

Sample preparation materials (e.g., filters, vials).

Procedure:

-

Sample Preparation: For wine or beer samples, filtration and basification (adjusting the pH to be basic) may be the only necessary preparation steps. For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed.

-

Internal Standard Spiking: A known amount of the internal standard is added to the sample before analysis.

-

LC Separation: The prepared sample is injected into the LC system, and ATHP is separated from other matrix components on the analytical column using a suitable gradient elution program.

-

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both ATHP and the internal standard are monitored for selective and sensitive detection.

-

Quantification: A calibration curve is generated using standards of known ATHP concentrations. The concentration of ATHP in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Formation and Perception

Formation via the Maillard Reaction

ATHP is a well-known product of the Maillard reaction, a non-enzymatic browning reaction that is fundamental to the flavor development of many cooked foods.[2]

Precursors:

-

Amino Acid: Proline or ornithine.[13]

-

Reducing Sugar: A reducing sugar such as glucose provides the necessary carbonyl source.[13]

The reaction proceeds through a series of complex steps, including the formation of an Amadori product, which then undergoes further degradation and cyclization to form the heterocyclic ring structure of ATHP.[14]

Caption: Simplified pathway of ATHP formation during the Maillard reaction.

Olfactory Signaling Pathway

The perception of ATHP's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[4][15]

Mechanism:

-

Binding: ATHP, being a volatile compound, travels through the nasal cavity and binds to a specific OR on the cilia of an olfactory sensory neuron.[2]

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).[16]

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[2]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[2]

-

Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.[2]

-

Signal Transmission to the Brain: The action potential travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic aroma of ATHP.[15]

Caption: Olfactory signaling cascade for ATHP perception.

Conclusion

This compound is a highly impactful aroma compound with a distinct and desirable sensory profile at low concentrations. Its formation through the Maillard reaction is a key contributor to the flavor of many baked and processed foods. A thorough understanding of its organoleptic properties, methods for its analysis, and the mechanisms of its perception is crucial for food scientists and flavor chemists aiming to create and control specific flavor profiles. Furthermore, this knowledge can be leveraged in the pharmaceutical industry for the development of more palatable drug formulations. The detailed protocols and pathways presented in this technical guide provide a valuable resource for professionals working with this important flavor molecule.

References

- 1. imreblank.ch [imreblank.ch]

- 2. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PlumX [plu.mx]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry and Gas Chromatography-Olfactometry Analysis of Volatile Compounds in Pineapple Breads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of G protein-coupled receptors (GPCRs) for purines and pyrimidines in mediating degeneration and regeneration under neuroinflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. env.go.jp [env.go.jp]

- 11. tandfonline.com [tandfonline.com]

- 12. Analysis of mousy off-flavor compound 2-Acetyl-tetrahydropyridine using Liquid Chromatography Mass Spectrometry with Electrospray Ionization in sour beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular biology of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nobelprize.org [nobelprize.org]

A Technical Guide to the Sensory Threshold Determination of 2-Acetyl-1,4,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory threshold determination for 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP). It includes quantitative data, detailed experimental protocols, and a discussion of the potential signaling pathways involved in its perception. ATHP is a potent aroma compound formed during the Maillard reaction and is responsible for the characteristic biscuity, cracker-like, and sometimes "mousy" off-flavors in a variety of food products and fermented beverages.

Quantitative Sensory Threshold Data

The sensory threshold of a compound is the minimum concentration at which it can be detected. For this compound, the threshold is dependent on the matrix in which it is present. The following table summarizes the reported sensory thresholds for this compound.

| Matrix | Threshold Type | Concentration (µg/L) | Reference |

| Water | Odor | 1.6 | [1] |

| Wine | Odor | 150 | [1] |

It is important to note that the perceived flavor and the detection threshold can be significantly influenced by the pH of the medium. In acidic environments like wine, the aroma of ATHP is less perceptible. However, upon entering the mouth, the higher pH of saliva can increase its volatility and perception, leading to a lingering "mousy" aftertaste.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of flavor and off-flavor analysis. The most widely accepted and standardized method is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits . This method is designed to be a rapid and reliable way to determine the concentration at which a substance can be detected or recognized.

Principle of the Method

The ASTM E679 method employs a forced-choice ascending concentration series. Panelists are presented with a series of sample sets, each containing three samples (a "triangle test"). Two of the samples are blanks (the medium without the added substance), and one is the test sample containing this compound at a specific concentration. The concentrations of the test samples are presented in an increasing order. The panelist's task is to identify the "odd" sample in each set. The threshold is then calculated based on the concentration at which a panelist can reliably detect the difference.

Detailed Experimental Protocol

1. Panelist Selection and Training:

-

Selection: Panelists should be selected based on their sensory acuity, availability, and motivation. They should be non-smokers and should not have any conditions that could affect their sense of smell or taste.

-

Training: Panelists must be trained on the specific aroma characteristics of this compound. They should be familiarized with the "mousy," "biscuit-like," or "cracker-like" aroma profile. Training should also cover the test procedure, including how to properly sniff the samples and record their judgments.

2. Sample Preparation:

-

Stock Solution: A stock solution of this compound of known concentration should be prepared in a suitable solvent (e.g., ethanol (B145695) or the same matrix as the test samples).

-

Concentration Series: A geometric progression of concentrations should be prepared by diluting the stock solution with the desired matrix (e.g., purified water, dealcoholized wine). A common dilution factor is 2 or 3. The series should start at a concentration well below the expected threshold and extend to a concentration that is easily detectable by most panelists.

-

Sample Presentation: For each concentration step, three coded samples are presented to each panelist in identical, odor-free containers. Two of the samples will be blanks, and one will contain the specified concentration of this compound. The order of presentation of the odd sample should be randomized for each set.

3. Test Procedure:

-

Environment: The sensory evaluation should be conducted in a well-ventilated, odor-free room. Panelists should be seated in individual booths to avoid distractions and communication.

-

Instructions: Clear instructions should be provided to the panelists. They should be instructed to sniff each sample in the set and identify the one that is different from the other two.

-

Ascending Concentration: Panelists start with the lowest concentration set and proceed to higher concentrations.

-

Recording Data: For each set, the panelist records which sample they believe is the odd one.

4. Data Analysis and Threshold Calculation:

-

Individual Threshold: An individual panelist's threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in a consecutive series of correct identifications.

-

Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds of all panelists.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the sensory threshold of this compound using the ASTM E679 method.

Signaling Pathways in the Perception of this compound

The precise molecular mechanism for the perception of this compound has not been definitively elucidated. However, based on its chemical structure as a cyclic imine and its role as a potent odorant, it is highly probable that its detection is mediated by G-protein coupled receptors (GPCRs) located on olfactory receptor neurons in the nasal epithelium.

Many volatile amine compounds are detected by a specific subfamily of GPCRs known as Trace Amine-Associated Receptors (TAARs). Given that this compound contains a cyclic imine functional group, it is plausible that a specific TAAR or a related olfactory receptor is responsible for its detection.

The general signaling cascade for odor perception is as follows:

-

Binding: The odorant molecule (in this case, this compound) binds to a specific olfactory receptor (a GPCR) on the cilia of an olfactory receptor neuron.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (typically Golf).

-

Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+) into the neuron, leading to its depolarization.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory receptor neuron to the olfactory bulb in the brain.

-

Signal Processing: In the olfactory bulb, the signal is processed and relayed to higher brain centers, resulting in the perception of the specific odor.

The following diagram illustrates this proposed signaling pathway.

Further research is required to identify the specific olfactory receptor(s) that bind to this compound and to fully elucidate the downstream signaling events. Understanding these mechanisms is crucial for developing strategies to control its formation in food products and for potential applications in flavor science and drug development.

References

The Dual Nature of a Potent Flavor Compound: A Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine in Food Products

Introduction: 2-Acetyl-1,4,5,6-tetrahydropyridine (ACTPY) is a potent aroma compound found in a variety of food products, where it plays a significant and dichotomous role in shaping their sensory profiles. It is celebrated for imparting desirable "cracker-like" or "popcorn-like" notes to baked goods and cereals, yet it is also responsible for the undesirable "mousy" off-flavor in fermented beverages like wine and sour beer. The formation of this N-heterocyclic compound is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in thermally processed foods. This technical guide provides an in-depth overview of the natural occurrence, formation pathways, analytical methodologies, and sensory impact of ACTPY in food products, intended for researchers, scientists, and professionals in the fields of food science and drug development.

Natural Occurrence and Quantitative Data

ACTPY is not typically found in raw food materials but is generated during processing, particularly through heating. Its presence has been confirmed and quantified in a range of products, with concentrations varying significantly depending on the food matrix, processing conditions, and precursor availability. The following table summarizes the quantitative data for ACTPY in several food products.

| Food Product | Concentration Range (µg/kg) | Analytical Method |

| Beer (Sour) | 1.64 - 57.96 | LC-MS-ESI |

| Wine | 0.7 - 106 | HPLC-APCI-MS/MS, SBSE-GC-MS |

| Wheat Bread | 18 | LC-MS/MS |

| Brown Bread | 18 | LC-MS/MS |

| Rye Bread | 18 | LC-MS/MS |

| Popcorn | 38 | LC-MS/MS |

| Aromatic Rice | 131 | LC-MS/MS |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction between the amino acid L-proline and a reducing sugar. The reaction proceeds through several key stages, including the initial condensation of the reactants, rearrangement, and subsequent cyclization and side-chain formation.

The generally accepted mechanism involves the formation of 1-pyrroline (B1209420) from proline, which then reacts with dicarbonyl intermediates derived from the degradation of the reducing sugar. The acylation of 1-pyrroline leads to the formation of the acetylated tetrahydropyridine (B1245486) ring.

Toxicological Profile of 2-Acetyl-1,4,5,6-tetrahydropyridine: A Technical Guide

Disclaimer: This document summarizes the currently available toxicological data for 2-Acetyl-1,4,5,6-tetrahydropyridine and related compounds. It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological studies for this compound necessitates the inclusion of data from structurally similar molecules to provide context for potential hazards. This information should not be considered a comprehensive safety assessment of this compound, and further experimental validation is required.

Introduction

This compound is a heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance. This technical guide provides a summary of the limited available data on this compound and draws contextual insights from the toxicology of related compounds, including 2-Acetylpyridine and the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

Toxicological Data for this compound

Direct and comprehensive toxicological data for this compound is scarce in publicly available literature. The PubChem database reports that the compound is "not meeting GHS hazard criteria by 1 of 1 companies"[1]. However, this is a preliminary classification and does not substitute for detailed toxicological evaluation.

Toxicological Data on Structurally Related Compounds

Due to the limited data on the target compound, this section presents information on structurally related molecules to provide an indication of potential hazards.

Hazard Profile of 2-Acetylpyridine

2-Acetylpyridine is an aromatic analogue of this compound. Safety Data Sheets (SDS) for 2-Acetylpyridine provide the following hazard information.

| Hazard Type | Classification | Precautionary Statements | Source |

| Physical Hazards | Combustible liquid | H227: Combustible liquid. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2][3] |

| Health Hazards | Skin Irritation (Category 2) | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. P261: Avoid breathing vapor/spray. P271: Use only outdoors or in a well-ventilated area. | [2] |

Neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

MPTP is a well-studied tetrahydropyridine (B1245486) derivative that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease[4][5][6][7]. The mechanism of MPTP-induced neurotoxicity is a critical case study for understanding potential risks associated with tetrahydropyridine compounds.

The neurotoxic effects of MPTP are not caused by the parent compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+)[6][8]. Once MPTP crosses the blood-brain barrier, it is metabolized to MPP+ by the enzyme monoamine oxidase B (MAO-B) in glial cells[8][9]. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT)[10][11]. Inside the neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[4][8][9].

References

- 1. This compound | C7H11NO | CID 520194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synerzine.com [synerzine.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MPTP neurotoxicity: an overview and characterization of phases of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPTP - Wikipedia [en.wikipedia.org]

- 9. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxic Potential of 2-Acetyl-1,4,5,6-tetrahydropyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential neurotoxic properties of 2-acetyl-1,4,5,6-tetrahydropyridine (ATHP) and its analogs. While direct toxicological data on ATHP is limited, its structural similarity to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) warrants a thorough examination of its potential to induce neuronal damage. This document synthesizes the extensive knowledge of MPTP-induced neurotoxicity to establish a predictive framework for understanding the potential mechanisms of action, metabolic pathways, and neurochemical consequences of exposure to ATHP and its derivatives. By detailing established experimental protocols and highlighting key structure-activity relationships, this guide serves as a critical resource for researchers investigating the toxicology of novel tetrahydropyridine-based compounds and for drug development professionals seeking to mitigate potential neurotoxic liabilities.

Introduction

The tetrahydropyridine (B1245486) ring system is a core scaffold in numerous biologically active compounds, ranging from pharmaceuticals to natural products.[1] The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a Parkinson's disease-like syndrome in humans and primates through the selective destruction of dopaminergic neurons has underscored the potential for neurotoxicity within this chemical class.[2][3] MPTP has since become an invaluable tool in neuroscience research for modeling Parkinson's disease.[2][4]

This compound (ATHP) is a structural analog of MPTP that has been identified as a flavor component in some food products, formed during the Maillard reaction.[5] Although ATHP itself has not been extensively studied for neurotoxic effects, its tetrahydropyridine core raises concerns about its potential to act as a neurotoxin. This guide will explore the neurotoxic potential of ATHP and its analogs by drawing parallels with the known mechanisms of MPTP neurotoxicity.

The MPTP Model of Neurotoxicity: A Framework for ATHP Analogs

The neurotoxic mechanism of MPTP is a multi-step process that provides a robust model for predicting the potential toxicity of its analogs.[2][6] This process involves enzymatic oxidation, selective uptake into neurons, and intracellular accumulation leading to mitochondrial dysfunction and cell death.[6][7][8]

Bioactivation to a Toxic Metabolite

MPTP itself is not the ultimate toxic species. It is a lipophilic molecule that readily crosses the blood-brain barrier.[9] Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily located in glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+).[2][6] This bioactivation is a critical step for neurotoxicity.

Selective Neuronal Uptake

MPP+ is a charged molecule and cannot passively diffuse across cell membranes. Its selective toxicity to dopaminergic neurons is due to its high affinity for the dopamine (B1211576) transporter (DAT), which actively transports MPP+ into these neurons.[7][8] This leads to a high intracellular concentration of the toxin specifically in dopaminergic neurons.

Mitochondrial Dysfunction and Oxidative Stress